ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is known for its unique structure, which combines a pyrrole ring fused to a pyridine ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of catalysts such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with considerations for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrole or pyridine rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with molecular targets such as FGFRs. The compound inhibits the activity of these receptors, which play a crucial role in cell proliferation and survival. By blocking FGFR signaling pathways, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and the functional groups attached.
Indole derivatives: Indoles are another class of heterocyclic compounds with a similar fused ring system, widely studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds also feature a pyrrole ring fused to another heterocycle and have been investigated for their synthetic and biological properties.
Uniqueness
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-7(12-9)4-3-5-11-8/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWHXIDXMNNYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468862 | |
Record name | ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-32-3 | |
Record name | ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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